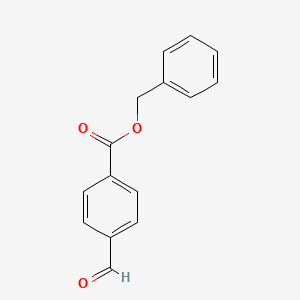
Benzyl 4-formylbenzoate
Vue d'ensemble
Description
Benzyl 4-formylbenzoate is a chemical compound with the molecular formula C15H12O3 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H12O3 . The InChI code for the compound is 1S/C15H12O3/c16-10-12-6-8-14 (9-7-12)15 (17)18-11-13-4-2-1-3-5-13/h1-10H,11H2 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 240.26 .Safety and Hazards
While specific safety and hazard information for Benzyl 4-formylbenzoate is not available, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with eyes, skin, or clothing when handling similar chemical compounds .
Propriétés
Numéro CAS |
78767-55-2 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
benzyl 4-formylbenzoate |
InChI |
InChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-10H,11H2 |
Clé InChI |
JCYUVFOJNQNFQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


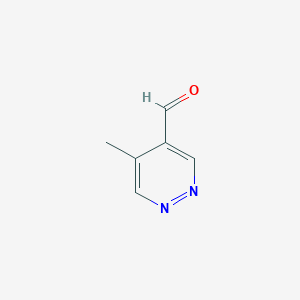
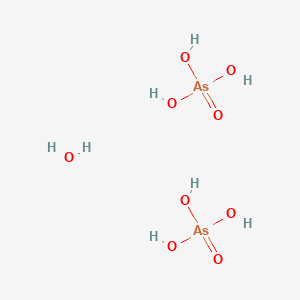
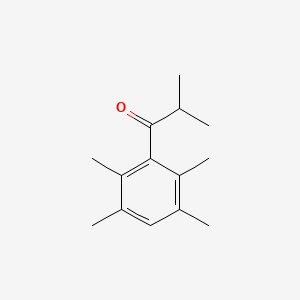
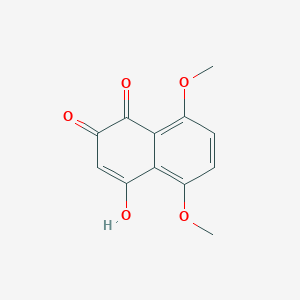
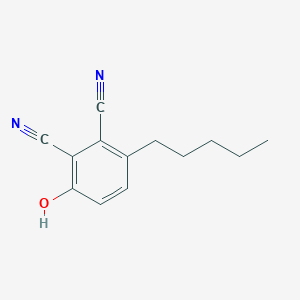
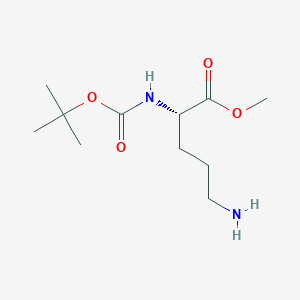

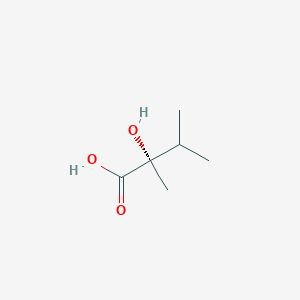
![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)

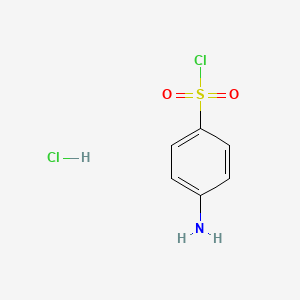
![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)
![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)
